molecular formula C12H15ClN2O2 B2748045 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride CAS No. 2138289-88-8

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride

Cat. No.: B2748045
CAS No.: 2138289-88-8
M. Wt: 254.71
InChI Key: DGHQKVUVOOCHEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is a compound with significant interest in various scientific fields. It is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its unique chemical structure and properties. The compound is often used in research due to its potential biological activities and applications.

Scientific Research Applications

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its role in cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways and its use in drug development.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

Target of Action

It is structurally related to β-amino acids , which are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

As a structural derivative of β-amino acids , it may interact with its targets in a similar manner to other β-amino acids. This typically involves binding to the active site of an enzyme or receptor, potentially altering its function.

Result of Action

Given its structural similarity to β-amino acids , it may have similar effects, such as modulating enzyme activity or receptor signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride typically involves the reaction of indole derivatives with appropriate reagents to introduce the amino and butanoic acid groups. One common method involves the use of indole-3-propanoic acid as a starting material, which is then subjected to aminomethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a range of amino acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar indole structure.

    Indole-3-butyric acid: Another plant hormone used in rooting agents.

    Tryptophan: An essential amino acid with an indole ring structure.

Uniqueness

4-amino-3-(1H-indol-3-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-3-(1H-indol-3-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c13-6-8(5-12(15)16)10-7-14-11-4-2-1-3-9(10)11;/h1-4,7-8,14H,5-6,13H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHQKVUVOOCHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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